molecular formula C22H26N4O3 B2602953 4-(cyclopropanecarboxamido)-N-(2-(3-(2-ethylphenyl)ureido)ethyl)benzamide CAS No. 1170789-77-1

4-(cyclopropanecarboxamido)-N-(2-(3-(2-ethylphenyl)ureido)ethyl)benzamide

Cat. No.: B2602953
CAS No.: 1170789-77-1
M. Wt: 394.475
InChI Key: NYGWRJNRRWMDBE-UHFFFAOYSA-N
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Description

4-(cyclopropanecarboxamido)-N-(2-(3-(2-ethylphenyl)ureido)ethyl)benzamide is an organic compound with a complex structure that includes a cyclopropane ring, a benzamide group, and a urea derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(cyclopropanecarboxamido)-N-(2-(3-(2-ethylphenyl)ureido)ethyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common approach is to start with the preparation of the cyclopropanecarboxylic acid, which is then converted to the corresponding amide. The urea derivative is synthesized separately and then coupled with the amide under specific reaction conditions, such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and continuous flow reactors to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

4-(cyclopropanecarboxamido)-N-(2-(3-(2-ethylphenyl)ureido)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

4-(cyclopropanecarboxamido)-N-(2-(3-(2-ethylphenyl)ureido)ethyl)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with proteins and enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(cyclopropanecarboxamido)-N-(2-(3-(2-ethylphenyl)ureido)ethyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering specific biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-(cyclopropanecarboxamido)-N-(2-(3-(2-methylphenyl)ureido)ethyl)benzamide
  • 4-(cyclopropanecarboxamido)-N-(2-(3-(2-propylphenyl)ureido)ethyl)benzamide
  • 4-(cyclopropanecarboxamido)-N-(2-(3-(2-isopropylphenyl)ureido)ethyl)benzamide

Uniqueness

4-(cyclopropanecarboxamido)-N-(2-(3-(2-ethylphenyl)ureido)ethyl)benzamide is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can result in different interactions with molecular targets and distinct properties compared to similar compounds.

Properties

IUPAC Name

4-(cyclopropanecarbonylamino)-N-[2-[(2-ethylphenyl)carbamoylamino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O3/c1-2-15-5-3-4-6-19(15)26-22(29)24-14-13-23-20(27)16-9-11-18(12-10-16)25-21(28)17-7-8-17/h3-6,9-12,17H,2,7-8,13-14H2,1H3,(H,23,27)(H,25,28)(H2,24,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYGWRJNRRWMDBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)NCCNC(=O)C2=CC=C(C=C2)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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